Asaley acid

Description

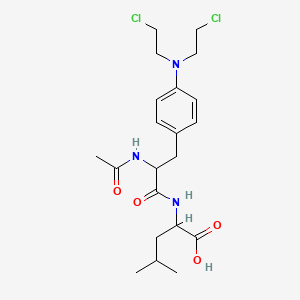

Structure

3D Structure

Properties

CAS No. |

347400-96-8 |

|---|---|

Molecular Formula |

C21H31Cl2N3O4 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/t18-,19-/m0/s1 |

InChI Key |

RNGMBZXFENQKJV-OALUTQOASA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Asaley Acid

De Novo Synthetic Pathways to Azelaic Acid

The primary industrial route to azelaic acid involves the oxidative cleavage of oleic acid, a monounsaturated fatty acid abundant in vegetable oils. wikipedia.orgrug.nl The most established method is ozonolysis, where the double bond of oleic acid is broken by ozone. wikipedia.orgnih.gov This process, while effective, presents challenges related to the high energy required for ozone generation and the potential hazards of using ozone. rug.nlnih.gov Consequently, research has focused on developing alternative oxidative cleavage pathways.

These alternative routes often employ different oxidizing agents, such as hydrogen peroxide, in conjunction with various catalytic systems to achieve the cleavage of the oleic acid double bond, yielding both azelaic acid and pelargonic acid. eurochemengineering.comorientjchem.orgarpnjournals.org

A variety of catalytic systems have been developed to synthesize azelaic acid, primarily through the oxidative cleavage of oleic acid, as a more sustainable alternative to traditional ozonolysis. These methods often utilize hydrogen peroxide (H₂O₂) as a greener oxidant. arpnjournals.orgnih.gov

Tungsten-based catalysts are prominent in this field. Systems involving tungstic acid (H₂WO₄) or pertungstic acid with H₂O₂ have been shown to effectively produce azelaic acid. eurochemengineering.comorientjchem.orgarpnjournals.org For instance, a recyclable heterogeneous catalyst system based on tungsten trioxide and sodium stannate (WO₃-Na₂SnO₃) has been used to produce azelaic acid from various vegetable oils in yields ranging from 48–72%. colab.wsresearchgate.net Another approach uses tungstophosphoric acid in combination with phase-transfer catalysts to facilitate the reaction between the aqueous oxidant and the organic fatty acid phase, achieving high yields of over 80%. researchgate.net

Other metal-based catalysts have also been explored. Molybdenum dioxo dichloride (MoCl₂O₂) and rare earth metal (REM) triflates can promote the one-pot synthesis of azelaic acid derivatives from oleic acid using hydrogen peroxide. nih.govbenthamdirect.com Chemo-enzymatic routes offer another alternative; one such process uses a lipase to generate a peracid in situ for the epoxidation of oleic acid, which is then hydrolyzed to a diol and subsequently cleaved to form azelaic acid. nih.gov

| Catalyst System | Oxidant | Substrate | Key Findings | Yield (%) | Reference(s) |

| Tungstic Acid (H₂WO₄) | H₂O₂ | Oleic Acid | Effective cleavage; process optimization studied. | 44.5 | orientjchem.org |

| WO₃-Na₂SnO₃ | H₂O₂ | Vegetable Oils | Recyclable, heterogeneous catalyst system. | 48–72 | colab.wsresearchgate.net |

| [C₅H₅N(n-C₁₆H₃₃)]₃{PO₄[WO(O₂)₂]₄} | H₂O₂ | Oleic Acid | Phase-transfer catalyst enables high conversion. | >80 | researchgate.net |

| MoCl₂O₂ / REM Triflates | H₂O₂ | Methyl Oleate | One-pot synthesis of azelaic acid or epoxide. | Not Specified | nih.govbenthamdirect.com |

| Lipase / Fe(NO₃)₃ / TEMPO | O₂, H₂O₂ | Oleic Acid | Multi-step chemo-enzymatic route. | 44 | nih.gov |

| Catalyst-Free | O₃ / O₂ | Oleic Acid | Continuous flow process with solvent recycling. | 86 | rsc.org |

Azelaic acid, with the chemical formula HOOC(CH₂)₇COOH, is a linear, achiral molecule. wikipedia.org It does not possess any stereocenters and therefore does not exist as enantiomers or diastereomers. The synthesis of azelaic acid is not a stereoselective process as the final product has no stereoisomers. While stereoselectivity is a crucial aspect in the synthesis of many complex organic molecules, it is not a relevant consideration for the production of azelaic acid itself. The focus of synthetic efforts is on yield, purity, and process sustainability rather than control of stereochemistry.

Semi-Synthetic Modifications and Structural Analogs of Azelaic Acid

As a dicarboxylic acid, azelaic acid serves as a versatile building block for the synthesis of various derivatives and structural analogs. The two carboxylic acid groups provide reactive sites for modifications, most commonly through esterification, to produce molecules with tailored properties for specific applications, such as polymers, plasticizers, and cosmetics. nih.govnih.gov

A key challenge in the derivatization of azelaic acid is achieving selective functionalization of only one of the two chemically equivalent carboxylic acid groups. Such mono-functionalization is crucial for creating asymmetrical molecules and polymers.

One successful strategy employs heterogeneous catalysts for selective protection. For example, the use of a bifunctional alumina catalyst with methanol as the esterifying agent can achieve the selective monomethyl esterification of dicarboxylic acids like azelaic acid. rsc.org Another advanced approach involves catalyst-controlled C-H activation. It has been demonstrated that palladium catalysts, when paired with specific quinoline-pyridone ligands, can perform site-selective intramolecular C-O bond formation on dicarboxylic acids. researchgate.net This method creates γ- or δ-lactones by activating β- or γ-methylene C-H bonds, respectively, leaving the second carboxyl group available as a versatile handle for further synthetic transformations. researchgate.net

Modifying the structure of azelaic acid allows for the fine-tuning of its physical and chemical properties. Esterification is a primary method for creating derivatives with enhanced characteristics. For cosmetic applications, converting the carboxylic acid groups into ester groups can improve solubility and reduce the potential for skin irritation. nih.gov Dilaurylazelate, an ester derivative, is one example of such a modification. nih.govsemanticscholar.org

A notable derivative is Potassium Azeloyl Diglycinate (PAD), which is synthesized from azelaic acid and the amino acid glycine. wortheecosmetics.comgopicky.com This modification renders the compound water-soluble and allows for formulation at a neutral pH, making it much gentler on the skin than pure azelaic acid. wortheecosmetics.com PAD retains beneficial properties such as regulating sebum and improving skin tone while offering enhanced moisturizing effects due to the presence of glycine. gopicky.com

In the polymer industry, azelaic acid is a valuable monomer for producing bio-based polyesters and polyamides, such as Polyamide 6,9. nih.govmdpi.com The derivatives created through these polymerization reactions have applications as lubricants and plasticizers. rug.nl

| Derivative Name | Modification Strategy | Key Properties | Application Area | Reference(s) |

| Dilaurylazelate | Diesterification with Lauryl Alcohol | Improved solubility, non-toxic | Cosmetics | nih.govsemanticscholar.org |

| Potassium Azeloyl Diglycinate (PAD) | Amidation with Glycine | Water-soluble, neutral pH, less irritating, moisturizing | Cosmetics, Skincare | wortheecosmetics.comgopicky.com |

| Polyesters/Polyamides | Polycondensation with diols/diamines | Bio-based polymer building block | Polymers, Plasticizers, Lubricants | nih.govmdpi.com |

| Monomethyl Azelate | Selective Mono-esterification | Asymmetrical intermediate for further synthesis | Chemical Synthesis | rsc.org |

Green Chemistry Principles in Azelaic Acid Production

The synthesis of azelaic acid is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. A major focus is the replacement of the traditional ozonolysis of oleic acid with greener alternatives. rug.nl

The use of renewable feedstocks, specifically oleic acid derived from vegetable and plant oils, is a cornerstone of its production as a bio-based chemical. colab.wsresearchgate.net A key development is the substitution of ozone with hydrogen peroxide (H₂O₂) as the primary oxidant. H₂O₂ is considered a green oxidant because its primary byproduct is water, making the process inherently cleaner. nih.govcolab.ws

Catalysis plays a vital role in enhancing the sustainability of these H₂O₂-based routes. The development of efficient and, importantly, recyclable heterogeneous catalysts, such as the WO₃-Na₂SnO₃ system, minimizes waste and allows for catalyst reuse over multiple cycles. colab.wsresearchgate.net Chemo-enzymatic processes, which utilize enzymes like lipases under mild conditions, represent another green pathway that avoids harsh reagents and high temperatures. nih.govnih.gov Furthermore, innovations in process engineering, such as the development of catalyst-free, continuous flow ozonolysis systems, improve energy efficiency and allow for the complete recycling of solvents, significantly reducing the environmental footprint of production. rsc.orgbirac.nic.in

Advanced Spectroscopic and Structural Elucidation of Asaley Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Asaley Acid Structure Determination

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including this compound. It provides information about the number and types of atoms (particularly hydrogen and carbon-13) and their connectivity within the molecule. solubilityofthings.comlehigh.educreative-biostructure.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, researchers can deduce the arrangement of hydrogen and carbon atoms, identify functional groups, and confirm the proposed structure of this compound and its derivatives. lehigh.eduresearchgate.net The chemical environment of different nuclei within the molecule directly influences their resonance frequencies, leading to characteristic signals that serve as a fingerprint for the compound's structure. lehigh.edu

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives and for providing information about their fragmentation patterns. solubilityofthings.comlehigh.edu Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with mass analyzers like quadrupole, time-of-flight (TOF), or orbitrap can be used. researchgate.net The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, while the fragmentation pattern provides structural clues by revealing the masses of characteristic fragments. lehigh.edu Tandem mass spectrometry (MS/MS) can be employed to further fragment selected ions, yielding more detailed structural information. nih.gov This is particularly useful for characterizing this compound derivatives and identifying components in complex mixtures. solubilityofthings.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. lehigh.educreative-biostructure.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups such as carbonyl (C=O), hydroxyl (O-H), and carboxyl (COOH) groups, which are expected to be present in this compound. lehigh.eduresearchgate.net UV-Vis spectroscopy, while less informative for detailed structural elucidation compared to NMR or MS, can be used to detect the presence of chromophores (groups that absorb UV or visible light) and to quantify the concentration of this compound in a sample if it possesses a suitable chromophore. solubilityofthings.comlehigh.educreative-biostructure.comresearchgate.netijpsonline.com UV-Vis analysis can show electronic transitions within the molecule, such as π→π* and n→π* transitions, which can indicate conjugation. researchgate.net

X-ray Crystallography of this compound and Co-crystal Structures

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of crystalline this compound or its co-crystals at atomic resolution. wikipedia.orgunc.edu By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density within the crystal can be mapped, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org This technique is invaluable for confirming structures determined by other methods, resolving ambiguities, and understanding intermolecular interactions, such as those in co-crystals. wikipedia.orgresearchgate.netpan.pl While obtaining suitable crystals of small organic molecules like this compound can sometimes be challenging, successful crystallization and X-ray diffraction can yield highly accurate structural data.

Chromatographic Techniques for this compound Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from mixtures. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation. lcms.cz

High-Performance Liquid Chromatography (HPLC) Methods for this compound

HPLC is a widely used technique for the analysis of non-volatile or semi-volatile compounds like this compound. ijpsonline.comhplc.eu It involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. ijpsonline.com Various stationary phases (e.g., C18) and mobile phases (combinations of water, organic solvents like acetonitrile (B52724) or methanol, and buffers) can be employed to optimize the separation of this compound and its related substances. ijpsonline.comhplc.eu UV detectors are commonly used in HPLC for this compound analysis, often monitoring at lower wavelengths if the molecule lacks strong chromophores at higher wavelengths. ijpsonline.com The method can be developed and validated to ensure specificity, accuracy, precision, and linearity over a defined concentration range. ijpsonline.com HPLC is particularly useful for assessing the purity of this compound samples and for quantifying its presence in various matrices. ijpsonline.comresearchgate.net

Gas Chromatography (GC) Approaches for Volatile this compound Derivatives

Gas chromatography is suitable for the analysis of volatile or easily derivatized compounds. europa.eusigmaaldrich.com If this compound or its volatile derivatives can be converted into a gaseous state without decomposition, GC can be applied for their separation and analysis. sigmaaldrich.com This often involves derivatization steps, such as methylation, to increase volatility. ijpsonline.comeuropa.euresearchgate.netmdpi.com GC typically employs a carrier gas to sweep the sample through a stationary phase within a heated column. europa.eu Different stationary phases are available, including those specifically designed for the analysis of free fatty acids or their esters. sigmaaldrich.commdpi.com Detection is commonly achieved using flame ionization detectors (FID) or mass spectrometers (GC-MS). europa.euresearchgate.netmdpi.com GC-MS is particularly powerful as it combines the separation capability of GC with the identification power of MS, allowing for the identification and quantification of volatile components, including this compound derivatives, in complex samples. researchgate.neteuropa.euresearchgate.netmdpi.com

Computational and Theoretical Studies of Asaley Acid

Quantum Chemical Calculations for Asaley Acid Molecular Structure and Energetics

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in various environments, such as in solution or with biological targets. MD simulations can provide information on conformational flexibility, diffusion rates, binding affinities, and the influence of solvent effects. Specific detailed findings from molecular dynamics simulations investigating the interactions or dynamic behavior of this compound were not found in the searched literature.

Reaction Mechanism Elucidation and Transition State Analysis for this compound Synthesis

Prediction of this compound Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These predictions can aid in the experimental characterization and identification of compounds. While theoretical methods can predict these properties based on molecular structure, specific detailed computational predictions of the spectroscopic signatures of this compound were not found in the conducted literature search.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Biological Investigations of Asaley Acid at the Molecular and Cellular Level

In Vitro Assays of Azelaic Acid Biological Activity

Cellular Pathway Modulation by Azelaic Acid Analogs

The biological activity of Azelaic Acid is often studied in comparison to its analogs or as a model for the effects of dicarboxylic acids. Research on microalgal-associated bacteria has shown that Azelaic Acid can either promote or inhibit growth, indicating a heterogeneous role in modulating microbiomes. biorxiv.orgresearchgate.net In bacteria where growth is promoted, such as Phycobacter, Aze is assimilated through fatty acid degradation and further catabolized via the glyoxylate (B1226380) and butanoate metabolism pathways. biorxiv.orgresearchgate.net Conversely, in bacteria where growth is inhibited, such as Alteromonas, it is inferred that Aze inhibits ribosome and/or protein synthesis. biorxiv.orgresearchgate.net

Studies on other fatty acids provide context for how these molecules can modulate cellular pathways. For instance, intermittent fasting has been shown to impact fatty acid metabolism by activating AMPK and SIRT1 signaling pathways, which in turn promotes fatty acid breakdown and inhibits its synthesis. frontiersin.org While this is not a direct study of Azelaic Acid, it illustrates the broader mechanisms by which fatty acids can influence cellular signaling cascades.

Enzyme Inhibition and Activation Studies of Azelaic Acid

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible or irreversible and can occur at the active site or at an allosteric site. wikipedia.orgsavemyexams.com

While specific studies detailing Azelaic Acid's direct inhibition or activation of a wide range of enzymes are not broadly available in the provided context, the metabolism of Azelaic Acid itself is dependent on enzymatic action. For example, in bacteria that utilize it as a carbon source, enzymes involved in fatty acid degradation and the glyoxylate cycle are implicitly activated. biorxiv.orgresearchgate.net

In a broader context, other acidic molecules have been shown to be potent enzyme inhibitors. For example, Sialic acid has been identified as an effective inhibitor of human organ alkaline phosphatases, with a mixed-type inhibition mechanism. nih.gov The α-isopropylmalate synthase from Mycobacterium tuberculosis is subject to slow-onset, allosteric inhibition by L-leucine. nih.gov Furthermore, the enzyme's cofactor, lipoic acid, has been identified as a site of glutathionylation, leading to reversible inhibition of α-ketoglutarate dehydrogenase. acs.org

Protein-Azelaic Acid Interactions and Binding Affinity

The interaction of drugs and other small molecules with plasma proteins is a critical factor in their distribution and efficacy. wikipedia.org The unbound fraction of a drug is generally the pharmacologically active portion. wikipedia.org Acidic and neutral drugs primarily bind to human serum albumin (HSA). wikipedia.org

Specific data on the binding affinity and protein interactions of Azelaic Acid were not found in the provided search results. However, studies on other acidic molecules provide a framework for understanding these interactions. For example, acetylsalicylic acid (ASA) exhibits low protein binding in both porcine and human sera, whereas salicylic (B10762653) acid (SA) shows high protein binding at low concentrations, which decreases at higher, toxic concentrations. nih.gov

High-performance affinity chromatography has been used to study the binding of various drugs to proteins like HSA and alpha1-acid glycoprotein (B1211001) (AGP). nih.gov For instance, 2-imidazoline drugs show weak-to-moderate binding to HSA and stronger binding to AGP. nih.gov The binding affinity of a drug to its target protein is a crucial parameter in evaluating its therapeutic potential. researchgate.net

Below is an interactive table summarizing the binding affinities of various compounds to human serum albumin (HSA) and alpha1-acid glycoprotein (AGP), illustrating the range of interactions that can occur.

| Compound | Protein | Global Affinity (M⁻¹) | Reference |

| 2-Imidazolines (range) | HSA | 1.62 x 10² - 1.07 x 10⁴ | nih.gov |

| 2-Imidazolines (range) | AGP | 3.80 x 10² - 1.85 x 10⁴ | nih.gov |

| Acetylsalicylic Acid (ASA) | Serum Proteins | < 50% bound | nih.gov |

| Salicylic Acid (SA) | Serum Proteins | ~80-90% bound (low conc.) | nih.gov |

| Warfarin | Plasma Proteins | 97% bound | wikipedia.org |

Asaley Acid’s Influence on Subcellular Organelle Function

Mitochondrial Metabolism and Azelaic Acid

Mitochondrial fatty acid metabolism is essential for cellular homeostasis and energy production. mdpi.com Fatty acids are a primary fuel source, and their oxidation in mitochondria drives energy production. mdpi.com

The broader field of mitochondrial fatty acid synthesis (mtFAS) has been shown to be crucial for coordinating oxidative metabolism. nih.gov Impairment of the mtFAS pathway leads to a significant loss of electron transport chain (ETC) complexes, highlighting its role as a key regulator of mitochondrial respiratory metabolism. nih.govbiologists.com

Endoplasmic Reticulum Stress Response and Azelaic Acid

The endoplasmic reticulum (ER) is involved in protein and lipid synthesis, and disruptions in its function can lead to ER stress. acs.orgnih.gov This stress activates the unfolded protein response (UPR), a signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov

While direct studies on the effect of Azelaic Acid on the ER stress response were not found in the provided search results, research on other fatty acids indicates their potential to induce ER stress. Chronic exposure to high concentrations of free fatty acids can cause ER stress, which may contribute to apoptosis in β-cells. plos.org In adipocytes, high levels of fatty acids can induce ER stress through the generation of reactive oxygen species (ROS). mdpi.com

Certain fatty acid derivatives, such as epoxydocosatrienoic acids (EDTs) derived from Adrenic acid, have been shown to reduce ER stress. acs.org These compounds can block the augmentation of pro-apoptotic pathways that are activated during late-stage ER stress. acs.org This highlights the complex and varied roles that different fatty acids and their metabolites can play in modulating the ER stress response.

Mechanisms of Action of this compound and its Derivatives in Model Systems

This compound, a polyether derivative of a C38 fatty acid, exerts its profound cellular effects primarily through the potent and highly selective inhibition of serine/threonine protein phosphatases. researchgate.netwikipedia.org Extensive research in various in vitro model systems has identified Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1) as the principal molecular targets. cellsignal.commdpi.com this compound exhibits a significantly higher affinity for PP2A, with an IC50 value in the nanomolar range (IC50 ≈ 0.1-1 nM), while its inhibition of PP1 is also potent but requires higher concentrations (IC50 ≈ 3-20 nM). cellsignal.comrndsystems.comapexbt.com This differential inhibition makes it a valuable tool for dissecting cellular processes regulated by reversible protein phosphorylation. cellsignal.com The inhibitory action is highly selective, as this compound does not significantly affect PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases. cellsignal.commedchemexpress.com

The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of numerous intracellular proteins, disrupting the delicate balance between protein kinases and phosphatases that governs cellular signaling. medchemexpress.commedchemexpress.com This disruption triggers a cascade of downstream events, impacting a multitude of signaling pathways critical for cell function. One of the most consistently reported consequences is the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. biologists.complos.org For instance, in HT22 hippocampal neurons, this compound treatment significantly increased the phosphorylation of ERK1/2, JNK, and p38. plos.org Similarly, studies in clam heart cells showed a sequential activation of JNK and p38 MAPK following exposure to this compound. biologists.com

Beyond the MAPK pathways, this compound influences other crucial signaling networks. It has been shown to modulate the PI3K/Akt/GSK3β pathway, which is central to cell survival and metabolism. plos.org In melanocytes, this compound treatment induced ERK activation and GSK3β phosphorylation. jst.go.jp The compound also impacts calcium signaling; in ECV304 endothelial cells, this compound induces the release of Ca2+ from intracellular stores, leading to transient and oscillatory elevations in cytosolic free calcium. nih.gov This effect is linked to its phosphatase inhibition, suggesting that a kinase activity, stimulated by cell-cell interactions, can lead to Ca2+ release from the agonist-sensitive pool. nih.gov

Furthermore, this compound is known to induce cellular stress responses and apoptosis. The hyperphosphorylation of key regulatory proteins can lead to cell cycle arrest and the initiation of programmed cell death. researchgate.netrsc.org In various human cell lines, this compound exposure leads to morphological changes, an increase in the subG1 population in cell cycle analysis, and activation of caspase-3, a key executioner of apoptosis. researchgate.netrsc.org The induction of apoptosis is often linked to the hyperphosphorylation of proteins like Tau, which can form aggregates similar to those seen in neurodegenerative diseases, and the activation of stress-related kinases. researchgate.netnih.gov The compound's derivatives, such as DTX-1, exhibit similar mechanisms, primarily inhibiting PP1 and PP2A, though with slight variations in potency. mdpi.com

Table 1: Key Signaling Pathways Modulated by this compound in Various in vitro Model Systems

| Model System | Signaling Pathway | Observed Effect | Reference |

|---|---|---|---|

| HT22 Hippocampal Neurons | MAPK (ERK, JNK, p38) | Increased phosphorylation of all three kinases. | plos.org |

| HT22 Hippocampal Neurons | PI3K/Akt/GSK3β | Inhibition of the pathway, contributing to apoptosis. | plos.org |

| ECV304 Endothelial Cells | Calcium Signaling | Release of Ca2+ from intracellular stores, causing oscillations. | nih.gov |

| Clam Heart Cells | MAPK (JNK, p38) | Sustained phosphorylation leading to apoptosis. | biologists.com |

| Mel-Ab Melanocytes | ERK, Wnt/β-catenin | Activation of ERK and phosphorylation of GSK3β. | jst.go.jp |

| 293A Cells | Hippo Pathway | Increased phosphorylation of MST1, LATS1, and YAP. | researchgate.net |

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure (in vitro)

To elucidate the global cellular response to this compound, researchers have employed large-scale transcriptomic and proteomic analyses. These studies provide an unbiased, system-wide view of the changes in gene and protein expression, revealing the complex molecular networks perturbed by the compound.

In vitro transcriptomic studies, utilizing RNA sequencing, have been performed on various cell lines, including human Caco-2 intestinal cells, EA.hy926 vascular endothelial cells, and bay scallop (Argopecten irradians) gills. researchgate.netnih.govmdpi.com In Caco-2 cells, this compound exposure led to significant changes in immune-related genes, including the upregulation of inflammatory factors, heat shock proteins, and zinc finger proteins, suggesting an induction of inflammation and apoptosis. nih.govresearchgate.net A study on EA.hy926 endothelial cells revealed differential expression of genes associated with cell growth, proliferation, DNA damage response, and angiogenesis. researchgate.net Specifically, genes like CDKN1A (p21) and SOD2 were upregulated, indicating cell cycle disruption and oxidative stress. researchgate.net In bay scallop gills, thousands of genes were differentially expressed after this compound exposure, with significant enrichment in pathways related to metabolic processes, immune system processes, and catalytic activity. mdpi.com

Proteomic analyses, often using 2D gel electrophoresis or shotgun proteomics coupled with mass spectrometry, have corroborated and extended the findings from transcriptomics. In human HepaRG liver cells, proteomic profiling revealed that non-cytotoxic concentrations of this compound affect energy homeostasis, induce oxidative stress, and cause cytoskeletal changes. excli.denih.govexcli.de A quantitative proteomic study using iTRAQ on the scallop Chlamys farreri identified 159 proteins that were significantly altered upon this compound exposure. frontiersin.org These proteins were involved in critical cellular functions such as the regulation of the actin cytoskeleton, metabolic pathways (amino acid biosynthesis, carbon metabolism), and the formation of cell junctions. frontiersin.org The disruption of cytoskeletal proteins is a common theme, as the phosphorylation state of actin and its associated proteins is tightly controlled by phosphatases inhibited by this compound. frontiersin.orgnih.gov

Integrative multi-omics approaches on HepaRG cells have combined transcriptomics, proteomics, and phosphoproteomics to provide a holistic view. nih.gov These studies confirmed the downregulation of xenobiotic and lipid metabolism pathways and the upregulation of pathways related to actin crosslink formation and apoptosis. nih.gov The phosphoproteomic data, in particular, underscored the primary mechanism of this compound, directly revealing the increased phosphorylation of proteins involved in regulating the cytoskeleton and enzyme activity. nih.gov

Table 2: Selected Differentially Expressed Genes in Response to this compound in Human Cell Lines (in vitro)

| Gene | Cell Line | Expression Change | Associated Function | Reference |

|---|---|---|---|---|

| CDKN1A (p21) | EA.hy926 | Upregulated | Cell cycle arrest, DNA damage response | researchgate.net |

| SOD2 | EA.hy926 | Upregulated | Oxidative stress response | researchgate.net |

| PLK1 | EA.hy926 | Upregulated | Cell cycle progression (G2/M) | researchgate.net |

| Various | Caco-2 | Altered | Inflammatory factors, heat shock proteins, zinc finger proteins | nih.gov |

| Various | HepaRG | Downregulated | Xenobiotic metabolism, lipid metabolism | nih.gov |

| Various | HepaRG | Upregulated | Actin crosslink formation, apoptosis | nih.gov |

Table 3: Selected Differentially Abundant Proteins in Response to this compound (in vitro)

| Protein Category | Model System | Abundance Change | Associated Function/Pathway | Reference |

|---|---|---|---|---|

| Cytoskeletal Proteins | Chlamys farreri | Altered | Regulation of actin cytoskeleton, focal adhesion | frontiersin.org |

| Metabolic Enzymes | Chlamys farreri | Altered | Amino acid biosynthesis, carbon metabolism | frontiersin.org |

| Energy Homeostasis Proteins | HepaRG Cells | Altered | Energy metabolism, ATP synthesis | excli.denih.gov |

| Oxidative Stress Proteins | HepaRG Cells | Upregulated | Response to reactive oxygen species | excli.denih.gov |

| Phagosome-related Proteins | Chlamys farreri | Altered | Phagosome formation and maturation | frontiersin.org |

Environmental Behavior and Analytical Detection of Asaley Acid

Environmental Fate and Degradation Pathways of Azelaic Acid

The environmental fate of azelaic acid is determined by its susceptibility to both light-induced and biological degradation processes.

Photolytic Degradation of Azelaic Acid

In the atmosphere, azelaic acid can exist in both vapor and particulate forms. nih.gov The primary pathway for its atmospheric degradation is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.govresearchgate.net The estimated half-life for this vapor-phase reaction is approximately 40 hours. nih.gov Azelaic acid does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight. nih.gov

Studies on the photooxidation of azelaic acid in aqueous systems, simulating atmospheric droplets like clouds or fog, have shown that hydroxyl radicals are the key oxidants. researchgate.netscience.govthescipub.com The presence of other inorganic ions in these droplets can significantly influence the degradation rate. Nitrate (B79036) and sulfate (B86663) ions have been found to accelerate the photooxidation of azelaic acid by increasing the concentration of hydroxyl radicals. researchgate.netscience.gov Conversely, chloride ions can slow down the degradation by consuming these radicals. researchgate.netscience.gov The interplay between these ions is complex; for instance, the photolysis of nitrate can consume hydrogen ions, which in turn affects reactions involving chloride and hydroxyl radicals. science.gov

Biodegradation of Azelaic Acid in Aquatic and Terrestrial Ecosystems

Azelaic acid is considered to be readily biodegradable in both soil and water. atamanchemicals.comeuropa.eu Multiple studies following OECD guidelines have demonstrated that it achieves significant degradation, with one study showing an 86% reduction in 30 days and another reporting 79-89% DOC (Dissolved Organic Carbon) reduction in 19 days in the presence of aerobic domestic sewage. azelaic.combasf.comvalsynthese.ch This rapid biodegradation suggests a low potential for persistence in the environment. europa.eu

In soil ecosystems, azelaic acid is a product of the microbial enzymatic oxidation of unsaturated lipids and aromatic hydrocarbons. researchgate.netnih.gov Several bacterial species, including those from the genera Acinetobacter and Pseudomonas, are capable of degrading dicarboxylic acids like azelaic acid and using them as a sole source of carbon and energy. nih.gov For example, Pseudomonas nitroreducens has been studied as a model organism for the bacterial degradation of azelaic acid. nih.gov The degradation process involves pathways such as fatty acid degradation and the glyoxylate (B1226380) cycle. elifesciences.org In marine environments, which are typically slightly alkaline, the biodegradation of esters and polyesters like those formed from azelaic acid can be less favorable compared to neutral or acidic conditions. mdpi.com

Advanced Analytical Methods for Environmental Monitoring of Azelaic Acid

The detection of azelaic acid in environmental samples often requires sensitive and specific analytical techniques due to its presence at trace levels and the complexity of the matrices.

Trace Analysis of Azelaic Acid in Water Samples

For the analysis of azelaic acid in water, methods such as gas chromatography (GC) and liquid chromatography (LC) are commonly employed. Gas chromatography often requires a derivatization step to make the dicarboxylic acid more volatile. Reagents used for derivatization include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and ethylchloroformate. acs.orgnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a method for analyzing underivatized azelaic acid. ijpsonline.com One validated RP-HPLC method uses a C18 column with a mobile phase consisting of sodium di-hydrogen orthophosphate buffer and acetonitrile (B52724), with detection at a low wavelength (around 206 nm), as azelaic acid lacks a strong chromophore. ijpsonline.com Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) provides high selectivity and sensitivity, making it suitable for detecting trace amounts of azelaic acid in complex aqueous samples. nih.gov

Detection of Azelaic Acid in Soil and Sediment Matrices

Analyzing azelaic acid in soil and sediment requires an efficient extraction step prior to instrumental analysis. Ester-bound dicarboxylic acids can be extracted from dried soil samples using sequential chemical extraction, which involves solvent extraction followed by alkaline hydrolysis. rothamsted.ac.uk The extracts are then typically analyzed by GC-MS. rothamsted.ac.uk

For general dicarboxylic acids in soil, extraction methods can include using acetonitrile/water mixtures. nih.gov Techniques like ultrasound-assisted extraction (UAE) can be optimized for the recovery of carboxylic acids from complex solid matrices like soil and biosolids. gla.ac.uk The choice of extraction solvent and cleanup steps is crucial to remove interfering substances from the natural organic matter present in soil, which can otherwise affect the accuracy of LC-MS/MS analysis. nih.gov

Ecological Impact Assessments of Azelaic Acid in Model Organisms

Ecotoxicological studies are essential to determine the potential risk of chemicals to the environment. Azelaic acid has been assessed for its toxicity to various model organisms.

Based on available data, azelaic acid is generally considered to have low acute toxicity to aquatic organisms. nih.gov Studies on the water flea (Daphnia magna), an important aquatic invertebrate model, show a 48-hour EC50 (the concentration causing an effect in 50% of the population) to be greater than 20 mg/L, indicating low acute toxicity. nih.govsangon.comsigmaaldrich.com Chronic toxicity studies on Daphnia magna over 21 days have determined a No-Observed-Effect Concentration (NOEC) of 0.2 mg/L and an EC50 of 0.51 mg/L. azelaic.comsigmaaldrich.com

For microorganisms, a study on Pseudomonas putida reported an 18-hour EC10 (the concentration causing a 10% effect) of 912 mg/l, suggesting low toxicity. valsynthese.chsigmaaldrich.com In algae, the 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) for Pseudokirchneriella subcapitata was found to be greater than 67 mg/L. valsynthese.chnih.gov

Interactive Data Table: Ecotoxicity of Azelaic Acid

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Fish (Oryzias latipes) | Acute LC50 | 96 h | > 16 | azelaic.comvalsynthese.chsangon.com |

| Aquatic Invertebrates (Daphnia magna) | Acute EC50 | 48 h | > 20 | azelaic.comsangon.comsigmaaldrich.com |

| Algae (Pseudokirchneriella subcapitata) | Acute ErC50 | 72 h | > 67 | valsynthese.chnih.gov |

| Aquatic Invertebrates (Daphnia magna) | Chronic NOEC | 21 d | 0.2 | sigmaaldrich.com |

| Aquatic Invertebrates (Daphnia magna) | Chronic EC50 | 21 d | 0.51 | azelaic.com |

| Microorganisms (Pseudomonas putida) | EC10 | 18 h | 912 | valsynthese.chsigmaaldrich.com |

Potential Non Clinical Applications of Asaley Acid

Asaley Acid as a Chemical Intermediate in Material Science

The field of material science involves the discovery and design of new materials, often utilizing chemical compounds as intermediates in synthesis or processing. While acids, in general, can play roles in material science applications such as corrosion treatment or as building blocks for polymers and advanced materials, specific information detailing the use of this compound as a chemical intermediate in material science was not identified in the conducted search. solubilityofthings.comaurorascientific.comscirp.orgcase.edu Research in material science continues to explore the utility of various organic and inorganic compounds for developing materials with novel properties. case.edu

Utilization of this compound in Analytical Chemistry Reagents

Analytical chemistry relies on a wide array of reagents for identifying and quantifying substances. Acids are common reagents used in various analytical techniques, including titrations, spectroscopy, and chromatography. spectrumchemical.comsigmaaldrich.comalfa-chemistry.com While the general use of acids as analytical reagents is well-established, specific instances or studies detailing the utilization of this compound as a reagent in analytical chemistry were not found in the search results. acs.orgacs.org The development of new analytical reagents is an ongoing area of research aimed at improving sensitivity, selectivity, and efficiency in chemical analysis. alfa-chemistry.com

This compound as a Research Tool in Biological Pathway Probing

Chemical compounds are frequently employed as research tools to investigate biological pathways, helping scientists understand complex biological processes. Various small molecules and inhibitors are used to modulate the activity of enzymes or proteins within a pathway to study their roles. nih.govresearchgate.net While the probing of biological pathways is a significant area of research, no specific information was found linking this compound to its use as a research tool for this purpose in the conducted search. bohrium.comfrontiersin.orgresearchgate.net Research tools for biological pathway analysis often involve computational and experimental approaches to understand gene regulation, protein interactions, and metabolic flows. nih.govfrontiersin.orgresearchgate.net

Potential Role of this compound in Environmental Remediation Technologies

Environmental remediation technologies aim to remove or neutralize pollutants from the environment. Various chemical and biological methods are employed in this field. Acids can be involved in remediation processes, for instance, in the treatment of contaminated water or soil, such as in acid mine drainage remediation where different acids and neutralization methods are explored. mdpi.comresearchgate.netutc.eduresearchgate.net However, the conducted search did not yield specific information regarding the potential role or application of this compound in environmental remediation technologies. epa.gov Research in environmental remediation continues to explore effective and sustainable methods for addressing pollution using a variety of chemical agents and biological processes. researchgate.netresearchgate.net

Concluding Perspectives and Future Research Directions

Emerging Methodologies in Asaley Acid Synthesis and Characterization

The industrial production of this compound has traditionally been dominated by the ozonolysis of oleic acid. nih.gov This process involves the oxidative cleavage of the double bond in oleic acid to yield this compound and pelargonic acid. google.comunilasalle.fr While effective, conventional ozonolysis methods often require significant energy input and present potential risks associated with the use of ozone. nih.govorientjchem.org Consequently, recent research has focused on developing more sustainable, efficient, and safer synthesis routes.

Emerging methodologies are moving towards greener chemistry principles. One significant advancement is the development of catalyst-free, continuous flow ozonolysis systems. rsc.org These systems can operate at moderate temperatures (ranging from -78 to 30°C) without the need for cryogenic conditions, reducing energy consumption and improving scalability. birac.nic.in Researchers have successfully scaled this process to produce over 100 grams of this compound with high yields (86%), demonstrating its industrial viability. rsc.org Another approach focuses on replacing ozone with safer and more sustainable oxidants. Chemo-enzymatic routes, for instance, use lipases to generate peroleic acid from oleic acid in the presence of hydrogen peroxide. nih.gov This intermediate is then converted through several steps to produce this compound, offering a sustainable alternative to traditional ozonolysis. nih.gov Additionally, methods utilizing hydrogen peroxide with a tungstic acid catalyst, sometimes enhanced with a co-oxidant like sodium hypochlorite, are being optimized to shorten reaction times and reduce energy costs. orientjchem.org

In the realm of characterization, established techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) remain fundamental for confirming the production and purity of this compound. researchgate.net Advanced analytical methods are being employed for more detailed structural and stereochemical analysis of dicarboxylic acids and their derivatives. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is frequently used for the detailed analysis of dicarboxylic acids and related compounds in various matrices. yale.edu These characterization techniques are crucial for quality control in both traditional and emerging synthesis processes, ensuring the final product meets the required specifications for its diverse applications in polymers, cosmetics, and pharmaceuticals. researchgate.netiosrjournals.org

| Tungstic Acid Catalysis | Hydrogen Peroxide (H₂O₂) | Tungstic Acid | Safer than ozone, effective oxidation | Can require long reaction times without co-oxidant |

Integration of Multi-Omics Data in this compound Biological Studies

Understanding the biological functions of this compound has been significantly enhanced by the integration of multi-omics data. This compound is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley and is also produced by yeast on the skin. birac.nic.inbmctoday.net Its biological activities are complex, involving anti-inflammatory, antioxidant, and bacteriostatic properties. nih.govbirac.nic.in Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are providing a holistic view of its mechanisms of action.

For instance, in dermatological research, transcriptomics can reveal how this compound alters gene expression in skin cells to exert its effects. Studies have shown it can reduce the expression of inflammatory mediators like kallikrein-5 and cathelicidins, and inhibit toll-like receptor 2 (TLR-2) signaling, which is implicated in inflammatory skin conditions. bmctoday.net Proteomics helps identify the specific proteins whose activities are modulated by this compound. A key target identified is thioredoxin reductase, an enzyme involved in cellular redox balance and DNA synthesis. nih.gov Inhibition of this enzyme contributes to this compound's bacteriostatic effects against bacteria like Propionibacterium acnes. nih.govbmctoday.net

Metabolomics studies can elucidate how this compound impacts cellular metabolism. By analyzing the changes in small molecule metabolites within a cell or biological system upon treatment with this compound, researchers can map the metabolic pathways it influences. This integrated data allows for the construction of comprehensive models of this compound's interaction with biological systems, moving beyond a single-target mechanism to a network-level understanding. This is particularly valuable in understanding its efficacy in treating complex, multifactorial conditions.

Computational Design of Next-Generation this compound Analogs

Computational chemistry and molecular modeling are becoming indispensable tools for designing the next generation of this compound analogs with enhanced properties. As a dicarboxylic acid, this compound serves as a valuable bio-based monomer for the synthesis of polymers like polyesters and polyamides. nih.govresearchgate.net Computational design allows for the in silico prediction of the properties of novel analogs before they are synthesized in the lab, saving significant time and resources.

Using techniques like Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations, researchers can predict how structural modifications to the this compound backbone will affect its physical and chemical properties. For example, by altering the length of the alkyl chain or introducing different functional groups, scientists can design new diacid monomers. These designed monomers can then be computationally polymerized with various diols to predict the properties of the resulting polyesters, such as their melting point, glass transition temperature, mechanical strength, and biodegradability. nih.gov

Furthermore, in a pharmacological context, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design analogs with improved biological activity. For example, by modeling the interaction of this compound with its protein target, tyrosinase, researchers can design analogs that bind more effectively, potentially leading to more potent effects. researchgate.netbmctoday.net This computational pre-screening allows for the rational design of a smaller number of highly promising candidates for chemical synthesis and biological testing, accelerating the discovery of new and improved this compound-based molecules for a range of applications.

Interdisciplinary Approaches for Comprehensive this compound Understanding

A comprehensive understanding of this compound, from its fundamental chemistry to its wide-ranging applications, necessitates a highly interdisciplinary approach. This involves the collaboration of experts from organic chemistry, chemical engineering, materials science, biology, and computational science.

Chemistry and Chemical Engineering: Chemists focus on developing novel and sustainable synthetic routes, such as the chemo-enzymatic and continuous flow methods. rsc.orgnih.gov Chemical engineers then work to optimize these processes for industrial-scale production, focusing on efficiency, safety, and cost-effectiveness. birac.nic.ingoogle.com

Materials Science: Materials scientists explore the use of this compound as a bio-based building block for creating new sustainable polymers. nih.govresearchgate.net They characterize the physical and mechanical properties of these materials, tailoring them for specific applications such as biodegradable plastics, plasticizers, lubricants, and polyamides. researchgate.netresearchgate.net

Biology and Dermatology: Biologists and dermatologists investigate the molecular mechanisms behind this compound's therapeutic effects on the skin. bmctoday.net By integrating multi-omics data, they uncover the complex signaling pathways and cellular responses that underlie its clinical efficacy. nih.gov

Computational Science: Computational scientists provide the theoretical framework and tools to model everything from molecular geometry and reaction mechanisms to polymer properties and drug-protein interactions. researchgate.netresearchgate.net This predictive power guides experimental work across all disciplines, enabling a more rational and efficient research process.

By integrating insights from these diverse fields, a complete picture of this compound emerges. This synergistic approach is crucial for overcoming current challenges, such as improving synthesis sustainability and designing next-generation materials and therapeutics, ensuring that the full potential of this versatile molecule can be realized. researchgate.net

Q & A

Basic Research Questions

Q. How should researchers formulate testable hypotheses about Asaley acid’s biochemical interactions?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., catalytic mechanisms, solvent interactions). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: “this compound inhibits Enzyme X’s activity by ≥30% in pH 5.0 buffer compared to neutral conditions over 24 hours.” Validate hypotheses through preliminary literature reviews and pilot experiments to ensure feasibility .

Q. What experimental design principles are critical for studying this compound’s effects on enzymatic reactions?

- Methodological Answer :

Variable Control : Standardize enzyme sources (e.g., purified recombinant enzymes), solvent systems, and temperature.

Replicates : Use triplicate samples to account for biological variability.

Blinding : Code samples to reduce experimenter bias during data collection.

Controls : Include positive (e.g., known inhibitors) and negative (e.g., solvent-only) controls.

Reference experimental protocols from enzymology studies to ensure reproducibility .

Q. How can researchers ensure data reliability when measuring this compound’s stability in aqueous solutions?

- Methodological Answer :

- Validation Techniques :

| Step | Method | Purpose |

|---|---|---|

| 1 | HPLC-UV quantification | Detect degradation products |

| 2 | pH-stat titration | Monitor real-time pH shifts |

| 3 | Accelerated stability testing | Simulate long-term storage conditions |

- Documentation : Record batch numbers, equipment calibration dates, and environmental conditions (humidity, light exposure) .

Q. Which statistical methods are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) to model IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Survival analysis for time-dependent degradation studies.

Use software like GraphPad Prism or R packages (e.g.,drc) for robust analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported this compound stability across different solvent systems?

- Methodological Answer :

Systematic Review : Meta-analyze studies to identify confounding variables (e.g., solvent purity, temperature fluctuations).

Replication Studies : Reproduce conflicting experiments under controlled conditions.

Advanced Analytics : Apply principal component analysis (PCA) to isolate critical factors (e.g., ionic strength, dielectric constant).

Contradictions often arise from unaccounted variables; rigorous replication and meta-regression can clarify discrepancies .

Q. What strategies optimize this compound quantification in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to remove interferents.

- Instrumentation : Pair LC-MS/MS with isotope-labeled internal standards for precision.

- Validation : Assess recovery rates (85–115%) and matrix effects (≤20% signal suppression/enhancement).

Cross-validate methods with independent labs to ensure robustness .

Q. How can interdisciplinary data (e.g., computational modeling + wet-lab experiments) enhance this compound research?

- Methodological Answer :

- Integrative Workflow :

Molecular Dynamics (MD) Simulations : Predict this compound’s binding affinity to target proteins.

In Vitro Validation : Test computational predictions using surface plasmon resonance (SPR).

Data Fusion : Use Bayesian statistics to harmonize disparate datasets.

Maintain open-access repositories for raw data to facilitate collaboration .

Q. What challenges arise in characterizing this compound’s crystalline structure, and how can they be mitigated?

- Methodological Answer :

- Common Issues : Polymorphism, hydrate formation, and amorphous content.

- Solutions :

- XRPD : Compare experimental diffractograms with simulated patterns from single-crystal data.

- Thermal Analysis : Use DSC/TGA to identify phase transitions.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity.

Publish crystallographic data in standardized formats (CIF files) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.